Vonoprazan Impurity 1
Overview
Description
Vonoprazan Impurity 1, also known by its chemical name 1- (1- ((1,6-Dihydropyridin-3-yl)sulfonyl)-5- (2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine, is a reference standard used in pharmaceutical research. It is associated with Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related diseases such as reflux esophagitis, gastric ulcer, and duodenal ulcer .
Preparation Methods
The preparation of Vonoprazan Impurity 1 involves several synthetic routes and reaction conditions. One method includes reacting a compound shown in a formula IV with a compound shown in a formula VI to obtain a compound shown in a formula VII. This is followed by a hydrolysis reaction under alkaline conditions to yield the desired impurity . The process is characterized by mild reaction conditions, environment friendliness, and high yield, making it suitable for industrial production .
Chemical Reactions Analysis
Vonoprazan Impurity 1 undergoes various types of chemical reactions, including nucleophilic substitution and hydrolysis. Common reagents used in these reactions include benzofurazan and alkaline borate buffer . The major products formed from these reactions are highly fluorescent compounds, which are useful in analytical methods such as spectrofluorimetry .
Scientific Research Applications
Vonoprazan Impurity 1 is extensively used in pharmaceutical research for product development, quality control, method validation, and stability studies . It is also employed in the identification of unknown impurities and the assessment of genotoxic potential . Additionally, it plays a role in the development of novel cocrystals of Vonoprazan, which have shown improved solubility and stability compared to the commercially available fumarate salt .
Mechanism of Action
The mechanism of action of Vonoprazan Impurity 1 is related to its parent compound, Vonoprazan. Vonoprazan is a potassium-competitive acid blocker that inhibits the binding of potassium ions to the hydrogen-potassium ATPase enzyme in gastric parietal cells, thereby stopping gastric acid secretion . This mechanism provides potent and sustained acid suppression, making it effective in the treatment of acid-related disorders .
Comparison with Similar Compounds
Vonoprazan Impurity 1 can be compared with other impurities and related compounds of Vonoprazan, such as Vonoprazan Fumarate, Vonoprazan Carbaldehyde Impurity, and Vonoprazan Chloro Pyridine Impurity . These compounds share similar chemical structures but differ in their specific functional groups and impurities. The uniqueness of this compound lies in its specific sulfonyl and fluorophenyl groups, which contribute to its distinct chemical properties and applications .
Properties
IUPAC Name |
N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-18-11-14-10-17(15-6-3-2-4-7-15)20(13-14)23(21,22)16-8-5-9-19-12-16/h2-10,12-13,18H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHAQNMEDLAMGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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